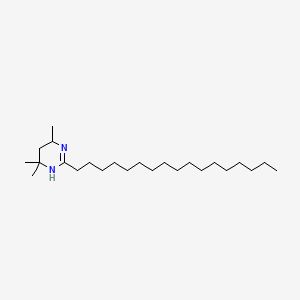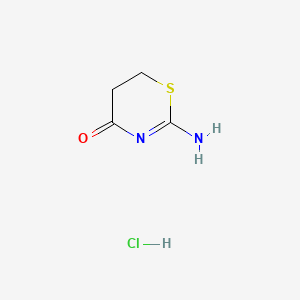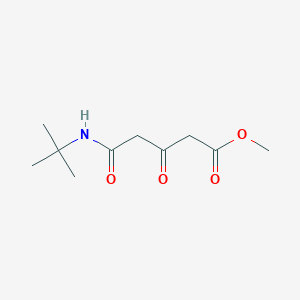
N-(Trifluoroacetyl)-N'-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TFATU , is a synthetic organic compound. Its chemical structure consists of a trifluoroacetyl group attached to a urea moiety, with an additional trifluoromethyl-substituted phenyl ring. TFATU is widely used as a reagent in organic synthesis due to its unique properties.
Métodos De Preparación
a. Synthetic Routes: TFATU can be synthesized through several routes. One common method involves the reaction of trifluoroacetic anhydride with aniline to form the corresponding trifluoroacetyl anilide. Subsequent treatment with phosgene or triphosgene leads to the formation of TFATU. The overall synthetic pathway is as follows:
Aniline+Trifluoroacetic Anhydride→Trifluoroacetyl AnilideTrifluoroacetyl Anilide+Phosgene or Triphosgene→TFATU
b. Industrial Production: TFATU is commercially available and can be purchased from chemical suppliers. large-scale industrial production typically follows the synthetic routes mentioned above.
Análisis De Reacciones Químicas
a. Reactivity: TFATU participates in various chemical reactions:
Acylations: TFATU acts as an acylating agent, transferring the trifluoroacetyl group to nucleophiles such as amines, alcohols, and thiols.
Urea Formation: The urea moiety in TFATU can react with primary amines to form ureas.
Amide Formation: TFATU can react with carboxylic acids to form amides.
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Commonly used solvents include dichloromethane (CH₂Cl₂) and acetonitrile (CH₃CN).
Temperature: Reactions typically occur at room temperature or slightly elevated temperatures.
c. Major Products: The major products formed from TFATU reactions include trifluoroacetylated amines, ureas, and amides.
Aplicaciones Científicas De Investigación
TFATU finds applications in various fields:
Organic Synthesis: TFATU is a versatile reagent for acylation reactions, making it valuable in the preparation of pharmaceutical intermediates and fine chemicals.
Peptide Synthesis: It is commonly used for peptide coupling reactions.
Medicinal Chemistry: Researchers utilize TFATU in drug discovery and development.
Mecanismo De Acción
The exact mechanism by which TFATU exerts its effects depends on the specific reaction. In acylations, it transfers the trifluoroacetyl group to the nucleophile, forming a new bond. In peptide synthesis, it facilitates amide bond formation between amino acids.
Comparación Con Compuestos Similares
TFATU’s uniqueness lies in its trifluoroacetyl group, which imparts enhanced reactivity and stability compared to other acylating agents. Similar compounds include benzoyl chloride, acetyl chloride, and other acyl chlorides.
Propiedades
Número CAS |
340263-96-9 |
|---|---|
Fórmula molecular |
C10H6F6N2O2 |
Peso molecular |
300.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[[3-(trifluoromethyl)phenyl]carbamoyl]acetamide |
InChI |
InChI=1S/C10H6F6N2O2/c11-9(12,13)5-2-1-3-6(4-5)17-8(20)18-7(19)10(14,15)16/h1-4H,(H2,17,18,19,20) |
Clave InChI |
KTYHTAPRHUMVJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)NC(=O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-2-{[(4-methylphenyl)sulfonyl]oxy}propyl 4-methylbenzenesulfonate](/img/structure/B12005332.png)



![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)


![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)

![[2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B12005388.png)


![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)
